![molecular formula C9H9BrO2 B1530139 4-Bromo-2-methylphenyl acetate CAS No. 52727-92-1](/img/structure/B1530139.png)
4-Bromo-2-methylphenyl acetate
Overview
Description
“4-Bromo-2-methylphenyl acetate” is an organic compound with the molecular formula C10H11BrO2 . It is a derivative of phenylacetic acid containing a bromine atom .
Synthesis Analysis
The synthesis of “4-Bromo-2-methylphenyl acetate” can be achieved through various methods. One such method involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . Another method involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-methylphenyl acetate” can be represented by the InChI code: 1S/C10H11BrO2/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 . This indicates that the compound has a bromine atom attached to the fourth carbon of the phenyl group, a methyl group attached to the second carbon, and an acetate group attached to the phenyl group .Physical And Chemical Properties Analysis
“4-Bromo-2-methylphenyl acetate” is a liquid at room temperature . Its molecular weight is 243.1 g/mol . The compound has a CAS Number of 958646-47-4 .Scientific Research Applications
Organic Synthesis Intermediates
4-Bromo-2-methylphenyl acetate: is a valuable intermediate in organic synthesis. It can be used to synthesize various pharmacologically active molecules, especially those that require a brominated aromatic ring as part of their structure. The presence of the acetate group also offers diverse reactivity, allowing for further functionalization through nucleophilic substitution reactions .
Material Science
In material science, this compound can contribute to the development of new materials with specific optical properties. Brominated aromatic compounds are often used in the synthesis of liquid crystals, which are crucial for display technologies .
Analytical Chemistry
As a standard in analytical chemistry, 4-Bromo-2-methylphenyl acetate can be used to calibrate instruments like GC-MS (Gas Chromatography-Mass Spectrometry) and HPLC (High-Performance Liquid Chromatography). Its distinct mass spectral signature helps in the identification and quantification of similar compounds in complex mixtures .
Agricultural Chemistry
This compound may serve as a precursor in the synthesis of agrochemicals. Brominated aromatic compounds are often key intermediates in the production of herbicides and pesticides, providing essential structural elements for active agents .
Medicinal Chemistry
In medicinal chemistry, 4-Bromo-2-methylphenyl acetate can be utilized to create novel drug candidates. Its brominated phenyl ring is a common motif in many pharmaceuticals, and the acetate group can be transformed into various functional groups that are relevant to drug design .
Chemical Education
The compound is also used in educational settings, particularly in organic chemistry labs at the undergraduate level. It can be employed to demonstrate various chemical reactions and synthesis techniques, helping students understand the practical aspects of bromination and esterification reactions .
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
It is known that brominated compounds like this are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The mode of action of 4-Bromo-2-methylphenyl acetate is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the bromine atom on the compound can be replaced by another group, allowing the formation of a new carbon–carbon bond . This is a key step in the synthesis of many complex organic molecules .
Biochemical Pathways
Brominated compounds like this one are often used in the synthesis of pharmaceuticals and other biologically active compounds . Therefore, it is possible that this compound could indirectly affect various biochemical pathways through its role in the synthesis of these other compounds.
Pharmacokinetics
It is known that the compound is highly absorbed in the gastrointestinal tract
Result of Action
The result of the action of 4-Bromo-2-methylphenyl acetate is primarily seen in its role as a reagent in chemical reactions, particularly the Suzuki–Miyaura cross-coupling reaction
Action Environment
The action of 4-Bromo-2-methylphenyl acetate is influenced by various environmental factors. For example, the efficiency of its use in Suzuki–Miyaura cross-coupling reactions can be affected by the presence of other reagents, the temperature, and the pH of the reaction environment . Additionally, the stability of the compound can be affected by exposure to light, heat, and moisture.
properties
IUPAC Name |
(4-bromo-2-methylphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-5-8(10)3-4-9(6)12-7(2)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQZSPJVILXASP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methylphenyl acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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